molecular formula C9H6O6 B3024944 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone CAS No. 6053-68-5

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone

Cat. No.: B3024944
CAS No.: 6053-68-5
M. Wt: 210.14 g/mol
InChI Key: NLWBEORDOPDUPM-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique tricyclic structure, which includes two oxygen atoms and four carbonyl groups. It is commonly used in the synthesis of various polymers and as a reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone typically involves the cyclization of cyclopentanetetracarboxylic acid derivatives. One common method is the dehydration of 1,2,3,4-cyclopentanetetracarboxylic acid to form the dianhydride . This reaction is usually carried out under high-temperature conditions, often in the presence of a dehydrating agent such as acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves continuous dehydration of the cyclopentanetetracarboxylic acid in a controlled environment, followed by purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone undergoes various types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to form cyclopentanetetracarboxylic acid.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other nucleophiles.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under mild to moderate temperature conditions.

    Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions.

Major Products Formed

    Hydrolysis: Cyclopentanetetracarboxylic acid.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Addition Reactions: New polycyclic compounds with additional functional groups.

Scientific Research Applications

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is primarily based on its ability to undergo various chemical reactions due to the presence of multiple reactive carbonyl groups. These carbonyl groups can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The compound’s reactivity is influenced by its tricyclic structure, which imposes steric and electronic effects on the reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone is unique due to its specific tricyclic structure, which imparts distinct reactivity and stability compared to other polycyclic compounds. Its ability to form multiple derivatives through various chemical reactions makes it a valuable compound in synthetic organic chemistry and material science .

Properties

IUPAC Name

4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O6/c10-6-2-1-3-5(4(2)8(12)14-6)9(13)15-7(3)11/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWBEORDOPDUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3C1C(=O)OC3=O)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884216
Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
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Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6053-68-5, 4802-47-5
Record name Tetrahydro-1H-cyclopenta[1,2-c:3,4-c′]difuran-1,3,4,6(3aH)-tetrone
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Record name 1H-Cyclopenta(1,2-c:3,4-c')difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
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Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
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Record name 1H-Cyclopenta[1,2-c:3,4-c']difuran-1,3,4,6(3aH)-tetrone, tetrahydro-
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Record name R-1,c-2,c-3,c-4-cyclopentane-1,2:3,4-tetracarboxylic dianhydride
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Record name cis,cis,cis-1,2,3,4-Cyclopentanetetracarboxylic dianhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 2
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 3
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 4
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 5
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Reactant of Route 6
4,10-dioxatricyclo[6.3.0.02,6]undecane-3,5,9,11-tetrone
Customer
Q & A

Q1: How does the structure of CPDA influence the properties of derived polyimide membranes for gas separation?

A2: The permeability and selectivity of polyimide membranes are significantly influenced by the structure of their constituent monomers. Polyimide membranes synthesized from CPDA exhibit varying permeability coefficients for gases like carbon dioxide and methane depending on the free volume available within the polymer matrix []. This free volume is influenced by factors like the flexibility of the polymer chains, which in turn is affected by the structure of the dianhydride and diamine monomers.

Q2: Can CPDA-based oligoimides form ordered structures, and if so, what are the implications?

A3: While typically associated with polymers, recent research has demonstrated that even low-molecular-weight oligoimides incorporating CPDA can form organized structures like lamellar phases under humid conditions []. This is significant because such organized structures can facilitate proton conduction, leading to materials with high proton conductivity. This finding opens up possibilities for using CPDA-based oligoimides in applications like fuel cells.

Q3: What analytical techniques are commonly used to characterize CPDA-based materials?

A5: Characterization of CPDA-derived materials often involves techniques like Fourier transform infrared spectroscopy (FTIR) to confirm the formation of imide linkages []. Wide-angle X-ray diffraction (WAXD) provides insights into the crystallinity and chain packing of the resulting polymers []. Thermal properties are assessed using thermogravimetric analysis (TGA) [], while UV-visible spectroscopy helps evaluate optical transparency, a crucial parameter for applications like flexible displays []. For applications like gas separation membranes, specialized techniques to measure gas permeability and selectivity are employed [].

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